4-溴-4-甲基四氢吡喃

描述

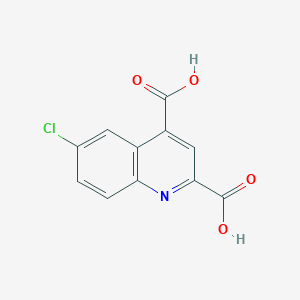

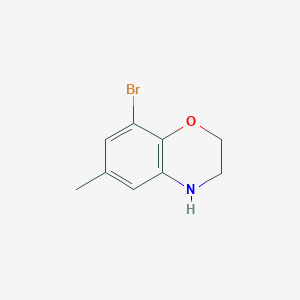

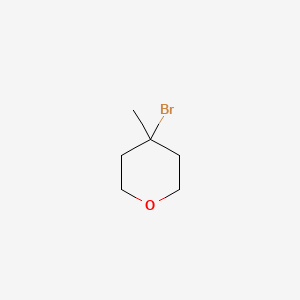

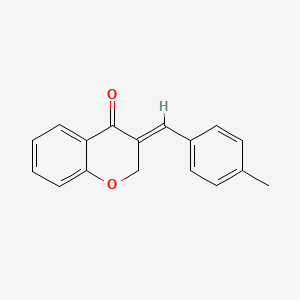

4-Bromo-4-methyltetrahydropyran is a chemical compound that is part of the tetrahydropyran family, a group of organic compounds consisting of a six-membered ring containing five carbon atoms and one oxygen atom. The presence of a bromine atom and a methyl group at the fourth position of the ring structure is indicative of its potential reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of 4-bromotetrahydropyrans can be achieved through different methods. One efficient approach is the one-pot synthesis via alkynylation followed by Prins cyclization, using aldehydes and allyl bromide with a Zn/ZnBr2 catalytic system, which results in highly diastereoselective 2,6-disubstituted 4-bromotetrahydropyran derivatives . Additionally, the synthesis of benzyltetrahydropyrans, which are structurally related, has been performed through the reaction of benzylsodium with halotetrahydropyrans, although with moderate yields .

Molecular Structure Analysis

The molecular structure of 4-bromotetrahydropyrans is influenced by the presence of the bromine atom, which can affect the conformational equilibria of the compound. For instance, studies on 3-bromotetrahydropyran, a related compound, have shown a preference for the equatorial position of the bromine atom due to dipole, electronic, and van der Waals effects, as evidenced by NMR and IR spectroscopy .

Chemical Reactions Analysis

4-Bromo-4-methyltetrahydropyran can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, copper(I)-catalyzed cycloaddition of alkynes with 4-bromosydnones leads to the regioselective synthesis of bromopyrazoles, which can be further functionalized through palladium-catalyzed cross-coupling reactions . Moreover, the compound can participate in reactions such as the Ritter reaction to form amides, and it can add dichlorocarbene and bromine to double bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-4-methyltetrahydropyran are not explicitly detailed in the provided papers. However, the related compound 4-methyltetrahydropyran has been used as a solvent for olefin metathesis reactions, indicating its potential stability and usefulness in various chemical processes . The conformational effects of halotetrahydropyrans, as well as their reactivity towards nucleophiles, such as amines, have been studied, providing insights into their behavior under different conditions .

科学研究应用

有机反应溶剂

4-甲基四氢吡喃 (4-MeTHP) 已被探索作为有机反应溶剂的潜力,为传统醚类和有害卤代溶剂提供了可持续的替代品。其应用涵盖广泛的有机反应,包括自由基、格氏试剂、维蒂希、有机金属、卤素-金属交换、还原、氧化、酰胺化和酯化。然而,它与强路易斯酸不兼容,其 C−O 键容易被 BBr3 断裂,这突出了其在化学合成过程中既有通用性又有局限性 (Kobayashi 等人,2019 年)。

烯烃复分解反应溶剂

在药物研究和开发的背景下,4-甲基四氢吡喃已被证明是烯烃复分解反应的有效溶剂。这包括生物活性化合物和药物成分的合成。它在规模化合成中的效用已得到证实,例如生产 SUAM 1221(一种潜在的阿尔茨海默氏症治疗药物)和西地那非衍生物,展示了其在复杂分子合成中的重要作用 (Nienałtowski 等人,2020 年)。

非对映选择性合成平台

4-甲基四氢吡喃作为非对映选择性合成功能化 2-甲基四氢吡喃-4-酮的关键中间体。此合成途径对于获得许多生物活性天然产物中存在的结构单元至关重要。该方法已应用于猫麝香分泌物中发现的分子合成,证明了其在复杂有机分子制备中的价值 (Clarke 等人,2011 年)。

异毒蕈碱的合成和表征

利用 4-甲基四氢吡喃衍生物,异毒蕈碱的合成和结构表征已被记录在案。这涉及通过溴环化构建四氢呋喃核心的策略,证明了该化合物在复杂分子结构合成中的效用 (Kempter 等人,2014 年)。

生物催化生产

4-甲基四氢吡喃衍生物已用于手性化合物(例如甲基 (R)/(S)-4-溴-3-羟基丁酸)的生物催化生产中,展示了这些化合物在促进对映选择性化学合成中的潜力。这种方法利用工程蛋白和生物催化来生产对映体纯净物质,说明了化学和生物方法在合成应用中的整合 (Asako 等人,2010 年)。

安全和危害

属性

IUPAC Name |

4-bromo-4-methyloxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCMUULWVOAVEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10792606 | |

| Record name | 4-Bromo-4-methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-4-methyloxane | |

CAS RN |

66299-88-5 | |

| Record name | 4-Bromo-4-methyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10792606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)

![2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-](/img/structure/B3032897.png)